Stereochemical Differentiation in Peptide Conformation Control
The target compound (CAS 2272540-24-4) possesses the (R)-configuration at the α-carbon, whereas the corresponding S-enantiomer (CAS 1311203-16-3) has the opposite configuration. This stereochemical difference is not cosmetic: in peptide and protein ligand contexts, the R vs. S configuration dictates the spatial orientation of the 4,4-difluorocyclohexyl side chain, which can be the decisive factor in target binding. In the P-glycoprotein modulator series, the (S)-configured amino acid-derived thiazole peptidomimetics yielded ATPase-inhibitory compounds 53 and 109, whose 4,4-difluorocyclohexyl analogues inhibited [¹²⁵I]-IAAP photolabeling with IC₅₀ values of 0.1 and 0.76 μM respectively—activity that depends absolutely on defined stereochemistry [1].
| Evidence Dimension | Stereochemical configuration at the α-carbon position |
|---|---|
| Target Compound Data | (R)-configuration (D-alanine backbone equivalent); CAS 2272540-24-4 |
| Comparator Or Baseline | (S)-configuration (L-alanine backbone equivalent); CAS 1311203-16-3 |
| Quantified Difference | Enantiomeric inversion; in related 4,4-difluorocyclohexyl-containing peptidomimetic series, defined (S)-stereochemistry at the amino acid α-carbon was essential for P-gp ATPase inhibition (IC₅₀ 0.1–0.76 μM) [1] |
| Conditions | P-gp ATPase assay; [¹²⁵I]-IAAP photolabeling competition in membrane vesicles from HEK293 cells overexpressing human P-gp [1] |
Why This Matters
Procurement of the correct enantiomer is essential because stereochemistry governs chiral recognition in biological systems; selection of the R-enantiomer is non-negotiable for D-peptide or D-amino-acid-containing construct synthesis.
- [1] Patel, B. A. et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. J. Med. Chem. 2018, 61, 834–864. View Source
